1-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a triazole ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenyl hydrazine and ethyl acetoacetate.
Formation of Triazole Ring: The reaction between 2,4-dichlorophenyl hydrazine and ethyl acetoacetate leads to the formation of a hydrazone intermediate, which undergoes cyclization to form the triazole ring.
Carboxylation: The triazole intermediate is then subjected to carboxylation using carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Another triazole derivative with similar structural features.
2,4-Dichlorophenoxyacetic acid: A compound with a dichlorophenyl group but different functional groups and applications.
2,4-Dichlorophenylboronic acid: A boronic acid derivative with distinct chemical properties and uses.
Properties
CAS No. |
103058-71-5 |
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Molecular Formula |
C9H5Cl2N3O2 |
Molecular Weight |
258.06 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-2-7(6(11)3-5)14-4-12-8(13-14)9(15)16/h1-4H,(H,15,16) |
InChI Key |
KVRATCRFEGQMJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=NC(=N2)C(=O)O |
Origin of Product |
United States |
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